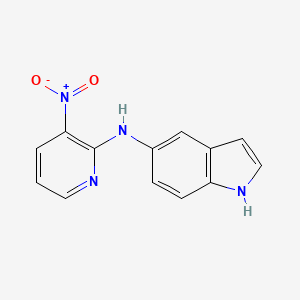
N-(3-nitropyridin-2-yl)-1H-indol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitropyridin-2-yl)-1H-indol-5-amine is a compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a nitropyridine moiety attached to an indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitropyridin-2-yl)-1H-indol-5-amine typically involves a multi-step process. One common method includes the Buchwald–Hartwig arylamination reaction, which is a palladium-catalyzed coupling of an aryl halide with an amine. This reaction is often followed by a nucleophilic aromatic substitution to introduce the nitro group onto the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-nitropyridin-2-yl)-1H-indol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for the Buchwald–Hartwig arylamination and strong nucleophiles for the nucleophilic aromatic substitution. Reaction conditions typically involve elevated temperatures and the use of solvents such as toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
N-(3-nitropyridin-2-yl)-1H-indol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting kinases with a rare cysteine in the hinge region.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(3-nitropyridin-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, making it a potential therapeutic agent for diseases like cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a nitropyridine moiety and is studied for its kinase inhibitory activity.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and are known for their medicinal applications.
Uniqueness
N-(3-nitropyridin-2-yl)-1H-indol-5-amine is unique due to its specific structure, which combines an indole ring with a nitropyridine moiety. This unique combination allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and biological studies .
Propriétés
Numéro CAS |
156499-27-3 |
|---|---|
Formule moléculaire |
C13H10N4O2 |
Poids moléculaire |
254 |
Synonymes |
5-(3-nitropyrid-2-ylamino)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


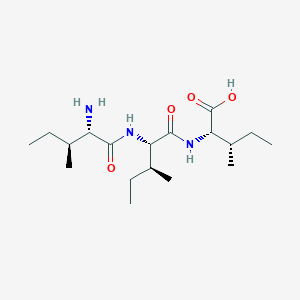
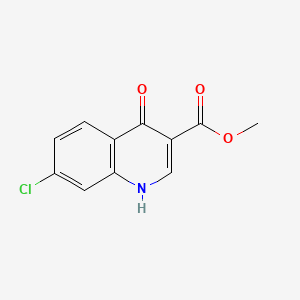

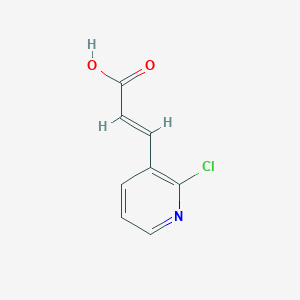
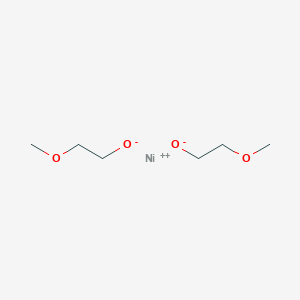
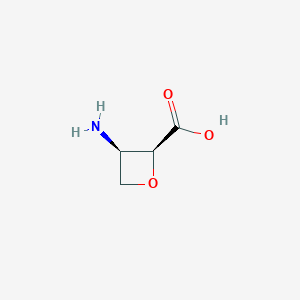
![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)
